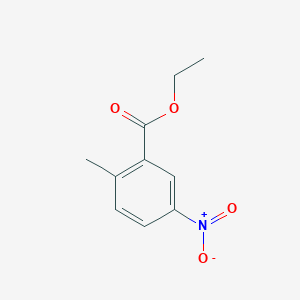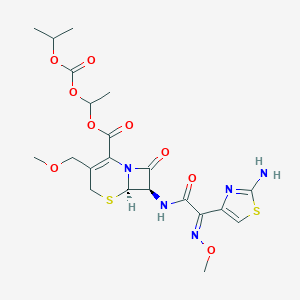![molecular formula C7H10N4O3 B049815 2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol CAS No. 122196-48-9](/img/structure/B49815.png)
2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol typically involves the nitration of 2-aminopyridine followed by a reduction process. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitro-2-aminopyridine is then subjected to reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield 5-amino-2-nitropyridine. This intermediate is then reacted with ethanolamine under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-((5-Amino-6-aminopyridin-2-yl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Nitropyridin-2-yl)amino)ethanol
- 2-((3-Amino-5-bromopyridin-2-yl)amino)ethanol
Uniqueness
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is unique due to the presence of both amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
122196-48-9 |
|---|---|
Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-[(5-amino-6-nitropyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H10N4O3/c8-5-1-2-6(9-3-4-12)10-7(5)11(13)14/h1-2,12H,3-4,8H2,(H,9,10) |
InChI Key |
BDKWMTJJSUIVNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
Canonical SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
Synonyms |
Ethanol, 2-[(5-amino-6-nitro-2-pyridinyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
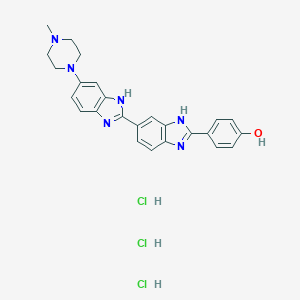

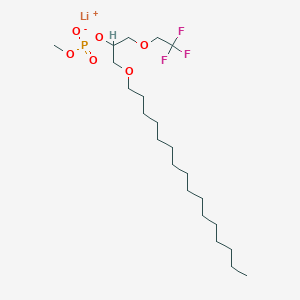
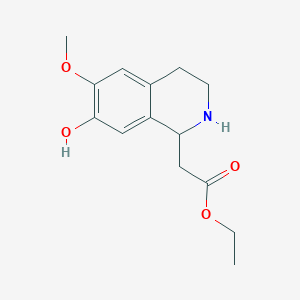
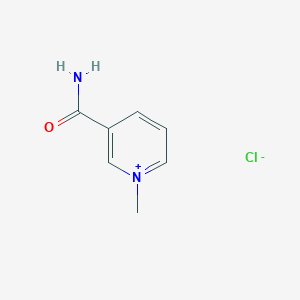
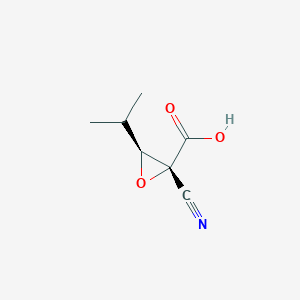
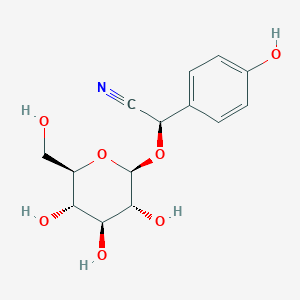
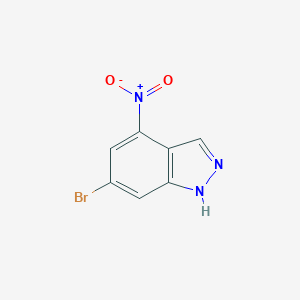
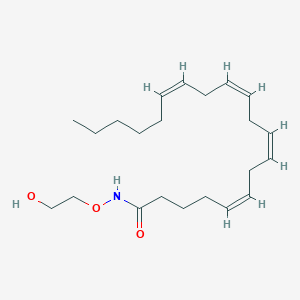
![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)
